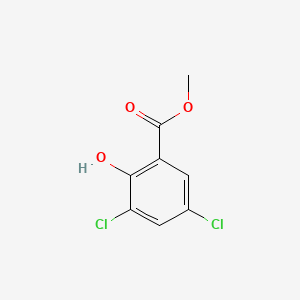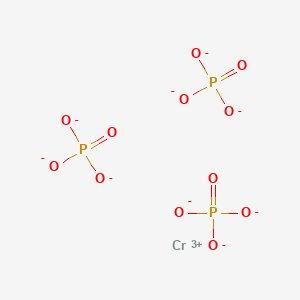![molecular formula C14H20O4 B1615624 1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one CAS No. 58974-96-2](/img/structure/B1615624.png)
1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one
Overview
Description
1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . This compound is known for its unique structure, which includes hydroxy and propoxy groups attached to a phenyl ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a phenol derivative followed by subsequent hydroxypropylation and propylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods may involve large-scale batch reactors where the reactants are combined under controlled conditions to produce the compound in significant quantities. The purification process usually includes crystallization or chromatography techniques to isolate the pure compound .
Chemical Reactions Analysis
1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or propoxy groups, resulting in the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and propoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one can be compared with similar compounds such as:
1-[2-Hydroxy-6-(2-hydroxyethoxy)-3-propylphenyl]ethan-1-one: This compound has an ethoxy group instead of a propoxy group, which may alter its chemical reactivity and biological activity.
1-[2-Hydroxy-6-(2-hydroxypropoxy)-3-methylphenyl]ethan-1-one: The presence of a methyl group instead of a propyl group can influence the compound’s physical properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-5-11-6-7-12(18-8-9(2)15)13(10(3)16)14(11)17/h6-7,9,15,17H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKPXWNFKKANGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)OCC(C)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344419 | |
| Record name | 1-[2-hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58974-96-2 | |
| Record name | 1-[2-hydroxy-6-(2-hydroxypropoxy)-3-propylphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B1615550.png)







![1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B1615563.png)

